Monohydroxyundecyl Phthalate
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Overview
Description
Monohydroxyundecyl Phthalate is a phthalate ester, a derivative of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is a metabolite of diundecyl phthalate, which is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monohydroxyundecyl Phthalate is synthesized through the esterification of phthalic anhydride with undecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to high temperatures, and the resulting ester is purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Monohydroxyundecyl Phthalate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed:
Oxidation: Mono-oxoundecyl phthalate.
Reduction: Undecanol.
Substitution: Various esters depending on the acid used.
Scientific Research Applications
Monohydroxyundecyl Phthalate has several applications in scientific research:
Mechanism of Action
Monohydroxyundecyl Phthalate exerts its effects primarily through its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, cell proliferation, and apoptosis. The compound can activate PPARs, leading to changes in protein and gene expression that affect cellular functions .
Comparison with Similar Compounds
Diundecyl Phthalate: The parent compound of Monohydroxyundecyl Phthalate, used as a plasticizer.
Mono-oxoundecyl Phthalate: An oxidation product of this compound.
Mono-carboxydecyl Phthalate: Another metabolite of diundecyl phthalate.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which allows it to participate in a variety of chemical reactions. Its role as a biomarker for diundecyl phthalate exposure also sets it apart from other phthalate esters .
Properties
Molecular Formula |
C19H28O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(10-hydroxyundecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22) |
InChI Key |
KKVRBOVZYWVRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
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